An In-depth Technical Guide to 3-Bromo-9-phenylcarbazole (CAS 1153-85-1)
An In-depth Technical Guide to 3-Bromo-9-phenylcarbazole (CAS 1153-85-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-9-phenylcarbazole, a key organic intermediate with significant applications in the fields of organic electronics and pharmaceutical development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its current and potential applications. All quantitative data is presented in clear, tabular format for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
3-Bromo-9-phenylcarbazole (CAS No. 1153-85-1) is an aromatic heterocyclic compound featuring a carbazole core functionalized with a bromine atom at the 3-position and a phenyl group at the 9-position.[1] This unique structure imparts desirable electronic and photophysical properties, making it a valuable building block in the synthesis of advanced materials.[2][3] Its bromine atom serves as a reactive site for further chemical modifications, allowing for the creation of a diverse range of derivatives with tailored properties.[4] Consequently, 3-Bromo-9-phenylcarbazole is extensively utilized in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as an intermediate in the synthesis of pharmaceutical compounds.[4][5][6]
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Bromo-9-phenylcarbazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1153-85-1 | [7] |
| Molecular Formula | C18H12BrN | [7] |
| Molecular Weight | 322.2 g/mol | [7] |
| Appearance | White to off-white powder or crystal | [4][6] |
| Melting Point | 77 - 81 °C | [4] |
| Purity | ≥ 98% (GC) | [4] |
| Solubility | Slightly soluble in water | [1][5] |
Synthesis of 3-Bromo-9-phenylcarbazole
Several synthetic routes for the preparation of 3-Bromo-9-phenylcarbazole have been reported. The choice of method often depends on the desired purity, yield, and available starting materials. Below are detailed protocols for two common synthetic approaches.
Palladium-Catalyzed Cross-Coupling Reaction
This method involves the coupling of 3-bromo-9H-carbazole with iodobenzene using a palladium catalyst.
Experimental Protocol:
-
To a dry reaction flask, add 3-bromo-9H-carbazole, iodobenzene, 0.03 equivalents of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 0.06 equivalents of tributylphosphine, and toluene (0.1 M).[7]
-
Stir the reaction mixture at room temperature for approximately 12 hours.[7]
-
Upon completion, cool the mixture to ambient temperature.[7]
-
Extract the product with dichloromethane and wash the organic phase with distilled water.[7]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.[7]
-
Purify the residue by column chromatography to obtain 3-Bromo-9-phenylcarbazole.[7] A reported yield for this method is 87.22%.[7]
Copper-Catalyzed N-Arylation
This alternative method utilizes a copper catalyst for the N-arylation of 3-bromocarbazole.
Experimental Protocol:
-
In a 100 mL flask, combine 3-bromo-9H-carbazole (2.5 g, 0.010 mol), bromobenzene (1.6 g, 0.010 mol), dibenzo-18-crown-6 (1.1 g, 0.0030 mol), copper (1.2 g, 0.020 mol), and potassium acetate (2.8 g, 0.020 mol) in N,N-dimethylformamide (DMF).[7]
-
Heat the reaction mixture to 120 °C and stir for 4 hours.[7]
-
After cooling, add water to the reaction mixture and perform a layer separation.[7]
-
Purify the organic layer by column chromatography (n-Hexane:MC) to yield 2.3 g of 3-Bromo-9-phenylcarbazole (71% yield).[7]
Applications
The versatile nature of 3-Bromo-9-phenylcarbazole makes it a valuable component in several high-technology and research fields.
Organic Electronics
-
Organic Light-Emitting Diodes (OLEDs): 3-Bromo-9-phenylcarbazole is a crucial precursor in the synthesis of light-emitting materials and host materials for OLEDs.[2][4] Its derivatives can enhance charge transport, thermal stability, and overall device efficiency and brightness.[2][8]
-
Organic Solar Cells: In photovoltaic applications, this compound is utilized in the synthesis of materials designed to improve light absorption and charge mobility, thereby optimizing energy conversion efficiency.[2]
Materials Science
-
Electronic Materials: It is employed in the design of materials with enhanced charge transport and thermal stability, which are essential for next-generation electronic devices like sensors and transistors.[2]
-
Polymer Chemistry: The bromine functionality allows it to act as a monomer or co-monomer for the synthesis of conjugated polymers with improved electrical and optical properties.[2]
Pharmaceutical Development
3-Bromo-9-phenylcarbazole serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4][5][6] The carbazole skeleton is a privileged scaffold in medicinal chemistry, and modifications at the C-3, C-6, and N-9 positions have been explored to develop novel therapeutic agents, including potential anticancer drugs.[9]
Safety and Handling
3-Bromo-9-phenylcarbazole is associated with several hazard warnings. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[10][11] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[5] It should be stored in a cool, dry place away from sources of heat or ignition.[5]
Spectral Data
Spectroscopic data is crucial for the characterization of 3-Bromo-9-phenylcarbazole. Available spectral information includes:
Researchers should refer to spectral databases for detailed spectra to confirm the identity and purity of the synthesized or procured compound.
Conclusion
3-Bromo-9-phenylcarbazole is a highly versatile and valuable chemical intermediate. Its unique structural and electronic properties have established its importance in the field of organic electronics, particularly for the development of high-performance OLEDs and organic solar cells. Furthermore, its role as a building block in the synthesis of complex organic molecules continues to be explored in materials science and pharmaceutical research. The synthetic protocols outlined in this guide provide reliable methods for its preparation, enabling further innovation in these critical areas of research and development. Proper handling and safety precautions are essential when working with this compound.
References
- 1. Cas 1153-85-1,3-Bromo-9-phenylcarbazole | lookchem [lookchem.com]
- 2. leapchem.com [leapchem.com]
- 3. id.leapchem.com [id.leapchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1153-85-1 | CAS DataBase [m.chemicalbook.com]
- 6. 3-Bromo-9-phenylcarbazole CAS 1153-85-1 [minglangchem.com]
- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromo-9-phenylcarbazole | 1153-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
